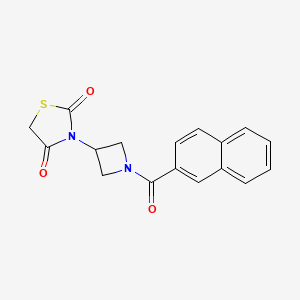

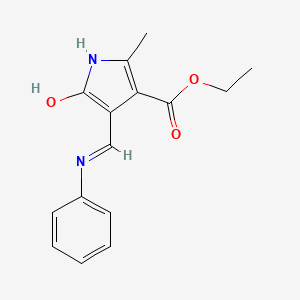

3-(1-(2-Naphthoyl)azetidin-3-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(1-(2-Naphthoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione molecules are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have been evaluated for their antioxidant, anticancer, and antimicrobial potential .

Synthesis Analysis

A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesis of thiazolidine derivatives has been achieved using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Molecular Structure Analysis

The molecular structure of “this compound” was established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc . Thiazolidine motifs have sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives have been evaluated for their antioxidant, anticancer, and antimicrobial potential . They exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” were established using physiochemical parameters and spectral techniques . The kinetic parameters of the thermal decomposition were calculated with the Ozawa model .Aplicaciones Científicas De Investigación

Pharmacological Actions and Molecular Docking Studies

Thiazolidine-2, 4-diones and derivatives, including compounds structurally related to 3-(1-(2-Naphthoyl)azetidin-3-yl)thiazolidine-2,4-dione, demonstrate significant pharmacological actions through insulin sensitization and enhanced glucose utilization in peripheral tissues. Research has synthesized a series of thiazolidine-2, 4-dione (TZD) derivatives, evaluating their antidiabetic, antioxidant, and cytotoxicity properties through in vitro and in vivo studies. Notably, certain derivatives showcased superior blood glucose-lowering activity compared to standard drugs like rosiglitazone. Additionally, molecular docking studies have revealed promising interactions with the PPARγ receptor, underscoring their potential as antihyperglycemic and hypolipidemic agents (Shukla, Pandey, & Chawla, 2020).

Antimicrobial Activities

Derivatives of thiazolidine-2, 4-diones, including compounds similar to this compound, have been synthesized and evaluated for their antimicrobial properties. Studies indicate considerable antibacterial and antifungal activity comparable to reference drugs. Molecular docking studies support the efficacy of these compounds, suggesting mechanisms of action through potential interactions with microbial targets (Kurumanna Adem et al., 2022).

Anticancer Potential

Research on thiazolidine-2,4-dione derivatives highlights their anticancer potential. For instance, studies on (Z)-[(2H-chromen-3-yl)methylene]azolidinones bearing thiazolidine-2,4-dione, rhodanine, or hydantoin scaffolds have assessed their growth inhibitory effect on cancer and non-cancer cells. These compounds, especially hydantoin derivatives with specific substituents on the chromene ring, exhibited cytotoxicity profiles comparable to cisplatin, a standard anticancer agent. Such findings underscore the potential of thiazolidine-2,4-dione derivatives in cancer therapy (Mohammad Azizmohammadi et al., 2013).

Mecanismo De Acción

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .

Mode of Action

Tzd analogues are known to exhibit their antimicrobial action by inhibiting cytoplasmic mur ligases . They also exhibit antioxidant action by scavenging reactive oxygen species (ROS) .

Biochemical Pathways

It’s known that tzd analogues mediate the formation of udp-murnac-pentapeptide, a crucial component in bacterial cell wall synthesis .

Pharmacokinetics

In-silico adme studies of similar tzd analogues have revealed that these compounds are found to be drug-like . This suggests that they have favorable absorption, distribution, metabolism, and excretion properties, which can impact their bioavailability.

Result of Action

Tzd analogues have been found to possess mild anticancer potential . They also show moderate to promising activity against selected species of microbial strains .

Action Environment

It’s known that the physicochemical properties (size, charge, lipophilicity) of similar compounds can be modified to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, and possibly gain anti-biofilm activity as an adjuvant mechanism of action .

Direcciones Futuras

Thiazolidine-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Propiedades

IUPAC Name |

3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c20-15-10-23-17(22)19(15)14-8-18(9-14)16(21)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,14H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSAKVKFUXTBKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3C=C2)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2478549.png)

![(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2478550.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2478551.png)

![2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B2478553.png)

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2478557.png)

![N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-2-(2-thienyl)acetamide](/img/structure/B2478558.png)

![3-benzyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478561.png)

![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2478565.png)

![5-[(2,5-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2478566.png)